4-methanesulfonyl-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide
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Description
“4-methanesulfonyl-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide” is a chemical compound with the molecular formula C15H17N3O3S and a molecular weight of 319.38 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzamide group, a methanesulfonyl group, and a 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl group .Scientific Research Applications
Synthesis and Chemical Transformations
Methanesulfonyl compounds are involved in a wide range of synthetic processes due to their reactivity and the potential to create novel chemical structures. For example, the preparation of deuterated compounds for use as bioanalytical standards in clinical trials involves complex synthetic pathways that utilize methanesulfonyl groups for introducing deuterium labels. These processes highlight the methanesulfonyl group's role in enabling selective chemical transformations and the synthesis of compounds with specific isotopic compositions (Rozze & Fray, 2009).
Applications in Material Science
Methanesulfonate derivatives also find applications in material science, where their unique properties facilitate the development of new materials. For instance, the study of methanesulfonobis(methylimid)-methylamidostannanes reveals the potential for creating materials with fluctuating bonds, offering insights into novel material properties and their applications (Hänssgen & Roelle, 1974).
Potential Pharmaceutical Applications
Research on methanesulfonylphenyl derivatives indicates their potential in developing anti-inflammatory agents. A study synthesized a group of 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles and evaluated them as anti-inflammatory agents, showcasing the therapeutic potential of methanesulfonyl-containing compounds (Abdellatif, Moawad, & Knaus, 2014).
Properties
IUPAC Name |
N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-18-14(12-4-3-5-13(12)17-18)16-15(19)10-6-8-11(9-7-10)22(2,20)21/h6-9H,3-5H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJZMJUBKCATFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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